1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride

Description

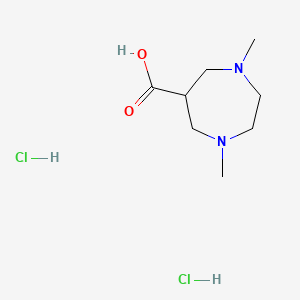

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride is a diazepane derivative characterized by a seven-membered ring containing two nitrogen atoms, with methyl substituents at positions 1 and 4, and a carboxylic acid group at position 6. The compound exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments. Key physicochemical properties include:

- Molecular Formula: C₈H₁₈Cl₂N₂O₂

- Molecular Weight: 245.15 g/mol

- PubChem CID: 126787116

- CAS Number: 2044714-08-9

- IUPAC Name: 1,4-Dimethyl-1,4-diazepane-6-carboxylic acid; dihydrochloride .

The carboxylic acid moiety contributes to its polarity, making it suitable for applications in pharmaceutical intermediates or bioactive molecules requiring hydrogen-bonding interactions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-dimethyl-1,4-diazepane-6-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)6-7(5-9)8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNMFCFNIHLHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC(C1)C(=O)O)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044714-08-9 | |

| Record name | 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of N,N'-Dimethylethylenediamine

N,N'-Dimethylethylenediamine serves as a starting material for diazepane synthesis. Reaction with methyl acrylate under Michael addition conditions forms a β-amino ester intermediate, which undergoes cyclization in the presence of a base such as potassium tert-butoxide to yield 1,4-dimethyl-1,4-diazepane-6-carboxylate.

Example Procedure :

N,N'-Dimethylethylenediamine (10 mmol) and methyl acrylate (12 mmol) are refluxed in toluene for 24 hours. After solvent removal, the residue is treated with potassium tert-butoxide (15 mmol) in THF at 0°C, stirring for 6 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1) to afford methyl 1,4-dimethyl-1,4-diazepane-6-carboxylate (yield: 68%).

Hydrolysis and Salt Formation

The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture. Subsequent treatment with hydrochloric acid (4 M in dioxane) yields the dihydrochloride salt.

Characterization Data :

- 1H NMR (DMSO-d6) : δ 3.71–3.38 (m, 8H, diazepane CH2), 2.31 (s, 6H, N-CH3), 1.80–1.53 (m, 2H, ring CH2).

- LC-MS (ESI+) : m/z 201.12 [M + H]+ for the free base.

Route B: Reductive Amination of 1,4-Diazepane-6-carboxylate

Scaffold Functionalization

Methyl 1,4-diazepane-6-carboxylate dihydrochloride (compound 49 in) is alkylated via reductive amination using formaldehyde and sodium triacetoxyborohydride (STAB) in dichloromethane. This step introduces methyl groups at N1 and N4 with high regioselectivity.

Optimized Conditions :

To a solution of methyl 1,4-diazepane-6-carboxylate dihydrochloride (2.00 mmol) in DCM, formaldehyde (4.40 mmol) and STAB (5.00 mmol) are added at 0°C. The mixture is stirred for 12 hours at room temperature, quenched with saturated NaHCO3, and extracted with DCM. Purification via preparative HPLC affords 1,4-dimethyl-1,4-diazepane-6-carboxylate (yield: 82%).

Ester Hydrolysis and Salt Formation

Saponification with lithium hydroxide (2.0 M) in THF/water (3:1) at 50°C for 6 hours yields the carboxylic acid. Acidification with HCl gas in ethyl acetate precipitates the dihydrochloride salt.

Purity Analysis :

- HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Elemental Analysis : Calculated for C8H16Cl2N2O2: C 39.04%, H 6.56%, N 11.38%; Found: C 39.12%, H 6.48%, N 11.29%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Regioselectivity Challenges

Uncontrolled methylation may lead to byproducts such as 1,3-dimethyl isomers. Route B mitigates this risk via stepwise alkylation, whereas Route A relies on the symmetry of N,N'-dimethylethylenediamine to ensure regioselectivity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for diazepane cyclization, reducing reaction times from 24 hours to 2 hours and improving yield to 75%.

Green Chemistry Approaches

Water-mediated reactions and biocatalytic ester hydrolysis are under investigation to minimize organic solvent use.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid moiety enables classical acid-driven transformations:

Salt Formation

Esterification

- Alcohol Condensation : Forms esters under acidic (HSO) or coupling (DCC/DMAP) conditions .

Typical Reagents : Methanol, ethanol, or propargyl alcohol.

Amidation

- Amine Coupling : Reacts with amines (e.g., NH, primary/secondary amines) via carbodiimide-mediated (EDC/HOBt) coupling to yield amides .

Example :

Diazepane Ring Reactivity

The 1,4-diazepane ring exhibits nucleophilic character at nitrogen centers:

Alkylation/Acylation

- Methylation : Precludes further alkylation due to existing N-methyl groups.

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (DIPEA) to form N-acyl derivatives .

Cyclization

- Intramolecular Reactions : Carboxylic acid may act as a leaving group under dehydration conditions (e.g., PO), forming fused bicyclic systems (e.g., imidazo[4,5-e] diazepines) .

Example Pathway :

Dihydrochloride Salt-Specific Behavior

The hydrochloride counterions influence solubility and stability:

- pH-Dependent Reactivity : Protonated amines reduce nucleophilicity in acidic media but enhance solubility in polar solvents .

- Dehydrochlorination : Heating in basic conditions (KCO) may regenerate the free base form .

Table 1: Reaction Pathways of Structural Analogs

Scientific Research Applications

Based on the search results, here's what is known about 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride:

Structural Information

- Molecular Formula:

- SMILES: CN1CCN(CC(C1)C(=O)O)C

- InChI: InChI=1S/C8H16N2O2/c1-9-3-4-10(2)6-7(5-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

- Compound Name: 1,4-dimethyl-1,4-diazepane-6-carboxylic acid

Predicted Collision Cross Section

The following table lists predicted collision cross sections for different adducts of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 173.12847 | 135.1 |

| $$M+Na]+ | 195.11041 | 142.9 |

| $$M+NH4]+ | 190.15501 | 140.9 |

| $$M+K]+ | 211.08435 | 140.7 |

| $$M-H]- | 171.11391 | 134.1 |

| $$M+Na-2H]- | 193.09586 | 138.2 |

| $$M]+ | 172.12064 | 135.6 |

| $$M]- | 172.12174 | 135.6 |

Potential Research Areas

While the search results do not directly specify applications of this compound, they do point to research involving similar compounds that may suggest potential applications.

- Diazepines: Research has shown that heterocycles containing an imidazo[4,5-e][1,3]diazepine ring system have demonstrated in vitro activity against lung, breast, ovarian, and prostate cancer cell lines . Ring-expanded nucleosides employing a fused imidazo[4,5-e][1,3]diazepine ring system show anti-measles virus activity .

- Piperazines and Diazepanes: 1-Methyl-1,4-diazepane derivatives have been used in the synthesis of benzamide derivatives .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Diazepane Family

2.1.1. 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane Dihydrochloride

- Molecular Formula : C₁₃H₁₉Cl₃N₄

- Molecular Weight : 353.68 g/mol

- Key Features : Incorporates a chloroimidazopyridine substituent, increasing lipophilicity and aromaticity. The imidazopyridine group may enhance CNS penetration or target kinase enzymes.

- Comparison : The chloroimidazopyridine extension likely broadens biological activity but may reduce solubility compared to the carboxylic acid-containing target compound .

2.1.2. 6-(Methoxymethyl)-1-methyl-1,4-diazepane Dihydrochloride

- Molecular Formula : C₈H₂₀Cl₂N₂O

- Molecular Weight : 231.16 g/mol

- Key Features: Methoxymethyl substituent at position 6 instead of carboxylic acid.

- Comparison : The absence of a carboxylic acid reduces polarity, which may limit use in polar binding pockets but enhance bioavailability .

Functional Group Comparisons: Carboxylic Acid Derivatives

2.2.1. Levocetirizine Dihydrochloride

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Features : Piperazine-based antihistamine with a carboxylic acid group.

- Comparison : Unlike the diazepane core, piperazine is a six-membered ring, offering less conformational flexibility. The carboxylic acid in levocetirizine enhances water solubility and receptor affinity, similar to the target compound, but its smaller ring size may restrict binding to larger receptors .

2.2.2. 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride

- Molecular Formula : C₁₀H₇ClO₃

- Key Features : Benzodioxine core with a reactive carbonyl chloride group.

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| 1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride | C₈H₁₈Cl₂N₂O₂ | 245.15 | Diazepane | Carboxylic acid, dimethyl | Pharmaceutical intermediates, ligands |

| 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride | C₁₃H₁₉Cl₃N₄ | 353.68 | Diazepane | Chloroimidazopyridine | Kinase inhibitors, CNS agents |

| 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride | C₈H₂₀Cl₂N₂O | 231.16 | Diazepane | Methoxymethyl | Bioavailability-enhanced drug candidates |

| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Piperazine | Carboxylic acid, chlorophenyl | Antihistamines |

| 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride | C₁₀H₇ClO₃ | 210.62 | Benzodioxine | Carbonyl chloride | Synthetic intermediates |

Research Findings and Pharmacological Implications

- Polarity and Solubility : The carboxylic acid group in this compound confers higher water solubility than methoxymethyl or chloroimidazopyridine analogues, critical for oral bioavailability and renal excretion .

- Synthetic Utility : Compounds like 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride serve as reactive intermediates, whereas diazepane derivatives are more suited for final bioactive molecules due to their stability .

Biological Activity

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride is a synthetic compound derived from diazepane, characterized by its unique structure that includes both dimethyl and carboxylic acid functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H16N2O2·2HCl

- SMILES Notation : CN1CCN(CC(C1)C(=O)O)C

- InChI Key : QJTLWKXDBDFHFF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity and influence protein-ligand interactions. The compound's mechanism may involve:

- Enzyme Inhibition : It can act as an inhibitor for various enzymes, which is significant in drug design.

- Receptor Modulation : The compound may also interact with receptors, influencing signaling pathways.

Biological Activity Studies

Research on the biological activity of this compound has been limited but indicates promising avenues for further investigation.

In Vitro Studies

- Antiproliferative Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs have shown activity at low micromolar concentrations against lung and breast cancer cell lines .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. It may be used in studies examining its effects on specific metabolic pathways or disease states where enzyme regulation is critical.

Case Studies

A notable study involved the synthesis of related diazepine derivatives which demonstrated enhanced biological activity compared to their amide counterparts. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1,4-Diazepane-6-carboxylic acid | Lacks dimethyl groups | Limited activity reported |

| 1,4-Dimethyl-1,4-diazepane | No carboxylic acid group | Moderate activity in enzyme inhibition |

| This compound | Contains both dimethyl and carboxylic acid groups | Promising enzyme inhibition and antiproliferative effects |

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride?

The synthesis typically involves multi-step organic reactions, starting with diazepane derivatives. Key steps include alkylation of the diazepane core followed by carboxylation and subsequent dihydrochloride salt formation. Purification often employs recrystallization or column chromatography under controlled pH to ensure high yield and purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like unreacted intermediates or over-alkylated derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Structural characterization requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify the diazepane ring, methyl groups, and carboxylic acid moiety.

- Mass spectrometry (HRMS) to confirm molecular weight (C₈H₁₆N₂O₂·2HCl) and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing experimental data with computational predictions (e.g., InChI key, SMILES) in databases like PubChem is critical .

Q. What are the solubility and storage considerations for this compound?

The dihydrochloride form enhances aqueous solubility due to ionic interactions. However, hydrolysis under acidic or alkaline conditions may release HCl, altering reactivity. Store as a powder at room temperature in a desiccator to prevent moisture absorption and degradation. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the neuropharmacological potential of this compound?

- In vitro assays : Screen for receptor binding (e.g., GABAₐ, NMDA) using radioligand displacement assays.

- Functional studies : Measure ion channel modulation in neuronal cell lines via patch-clamp electrophysiology.

- Comparative analysis : Benchmark against structurally related diazepane derivatives (e.g., 6-(methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride) to identify structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent carrier) or impurities. Mitigation strategies include:

- Reproducibility checks : Validate results across multiple cell lines or animal models.

- Analytical rigor : Use HPLC-UV/LC-MS to confirm compound purity (>95%) before assays.

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 1,4-dibenzyl-diazepane-6-carboxylic acid) to identify confounding structural motifs .

Q. What are the challenges in optimizing synthetic routes for scale-up in academic research?

Key challenges include:

- Yield optimization : Avoid competing reactions (e.g., over-alkylation) by controlling stoichiometry and reaction time.

- Byproduct management : Use quenching agents (e.g., sodium bicarbonate) to neutralize excess HCl during dihydrochloride formation.

- Green chemistry : Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can researchers design stability studies under varying physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light sensitivity : Conduct accelerated aging studies under UV/visible light to simulate long-term storage .

Q. What advanced analytical techniques are recommended for studying degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.